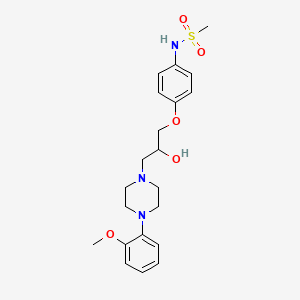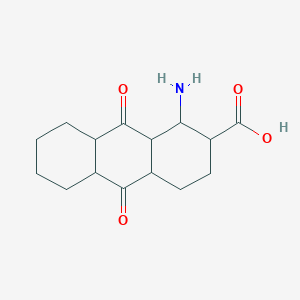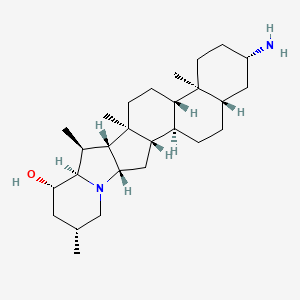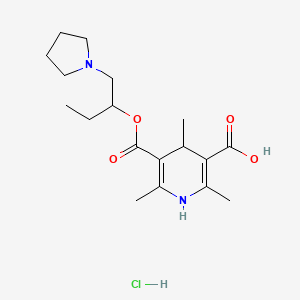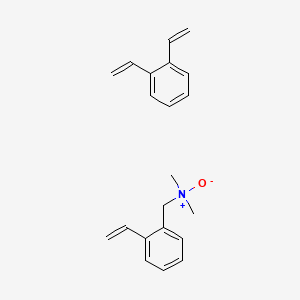
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine oxide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both ethenyl and benzene groups, as well as a dimethylmethanamine oxide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine oxide typically involves multiple steps, starting from readily available precursors. One common method involves the Witting-Horner reaction, followed by Sonogashira cross-coupling reactions . These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum efficiency and minimal waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine oxide exerts its effects involves interactions with specific molecular targets. The ethenyl groups can participate in π-π interactions, while the dimethylmethanamine oxide moiety can form hydrogen bonds and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to various substrates.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: This compound shares a similar ethenylbenzene structure but differs in the presence of pyridyl groups.
1,2-Bis[2-(2-ethynylphenyl)ethenyl]benzene: Another related compound with ethynyl groups instead of ethenyl groups.
Uniqueness
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine oxide is unique due to the presence of the dimethylmethanamine oxide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
CAS No. |
65405-60-9 |
|---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine oxide |
InChI |
InChI=1S/C11H15NO.C10H10/c1-4-10-7-5-6-8-11(10)9-12(2,3)13;1-3-9-7-5-6-8-10(9)4-2/h4-8H,1,9H2,2-3H3;3-8H,1-2H2 |
InChI Key |
JITOMFLKVZHVPY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1C=C)[O-].C=CC1=CC=CC=C1C=C |
Related CAS |
65405-60-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
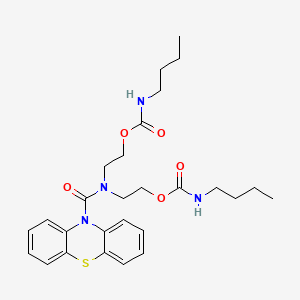

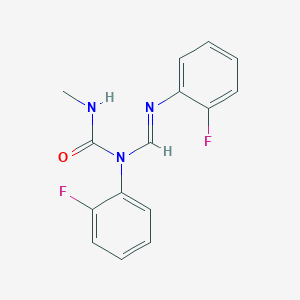

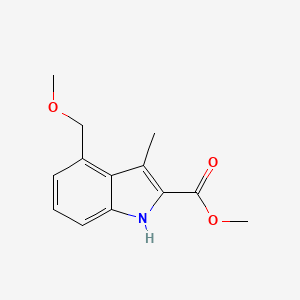
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)

